molecular formula C13H10F2O B044091 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one CAS No. 119191-48-9

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one

Cat. No. B044091
M. Wt: 220.21 g/mol
InChI Key: IOJMLXQFTISFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one, also known as DFNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one acts as a reuptake inhibitor for dopamine and norepinephrine, preventing their reabsorption into the presynaptic neuron and increasing their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and improved cognitive function.

Biochemical And Physiological Effects

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, improved cognitive function, and enhanced memory retention. 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has also been found to increase the release of acetylcholine in the hippocampus, a brain region associated with learning and memory.

Advantages And Limitations For Lab Experiments

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one also has limitations, such as its short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one. One area of interest is the development of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one analogs with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one's effects on other neurotransmitter systems, such as serotonin and glutamate. Additionally, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one's potential as a therapeutic agent for neurological disorders warrants further exploration.
In conclusion, 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one is a chemical compound with unique properties that have garnered attention in scientific research. Its potential applications in neuroscience and the range of its biochemical and physiological effects make it an interesting subject for further investigation. Future research on 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one and its analogs may lead to the development of novel therapies for neurological disorders.

Synthesis Methods

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of naphthalene with acetyl chloride, followed by the reaction with 2,2-difluoro-1-phenylethanone. This process results in the formation of 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one with a yield of approximately 60%.

Scientific Research Applications

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2,2-Difluoro-1-naphthalen-1-ylpropan-1-one has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has potential implications for the treatment of various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

119191-48-9

Product Name

2,2-Difluoro-1-naphthalen-1-ylpropan-1-one

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2,2-difluoro-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C13H10F2O/c1-13(14,15)12(16)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

IOJMLXQFTISFAR-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)(F)F

Canonical SMILES

CC(C(=O)C1=CC=CC2=CC=CC=C21)(F)F

synonyms

1-Propanone, 2,2-difluoro-1-(1-naphthalenyl)- (9CI)

Origin of Product

United States

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